4-Fluoro-6-iodo-1H-indazole

Cross-coupling Sequential Functionalization Building Block

Medicinal chemists face bottlenecks with mono-halogenated indazoles needing protecting groups. 4-Fluoro-6-iodo-1H-indazole (CAS 887568-03-8) provides two orthogonally reactive halogens: 6-iodo for Suzuki/Sonogashira coupling, 4-fluoro for electronic tuning or late-stage modification. • Protecting-group-free sequential cross-coupling • Single scaffold for ¹⁸F PET & ¹²³I/¹²⁵I SPECT tracers • Aryl iodide enables final-stage lead diversification • Fluorine enhances metabolic stability. ≥95% purity.

Molecular Formula C7H4FIN2
Molecular Weight 262.02 g/mol
CAS No. 887568-03-8
Cat. No. B1343676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-6-iodo-1H-indazole
CAS887568-03-8
Molecular FormulaC7H4FIN2
Molecular Weight262.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)F)I
InChIInChI=1S/C7H4FIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
InChIKeyYJMLAONQAPAGTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-6-iodo-1H-indazole: Bifunctional Building Block


4-Fluoro-6-iodo-1H-indazole (CAS 887568-03-8) is a heterocyclic indazole derivative bearing halogen substituents at the 4- (fluoro) and 6- (iodo) positions [1]. With a molecular weight of 262.02 Da and a purity specification of ≥95%, this compound serves as a versatile synthetic intermediate in pharmaceutical research, enabling sequential functionalization via the distinct reactivity profiles of its two halogen handles .

1
Sequential functionalization via orthogonal iodine (C–I) and fluorine (C–F) handles Cross-coupling then electronic tuning
2
Dual-handle building block for kinase inhibitor and radiotracer synthesis Supports stepwise library generation
3
Research-grade intermediate with ≥95% purity specification Synthetic workflow fit; verify for scale-up

Why 4-Fluoro-6-iodo-1H-indazole Is Unique


Indazole-based intermediates are widely used in kinase inhibitor and radiopharmaceutical synthesis [1], but the specific positioning of halogens dictates both the chemical reactivity sequence and the final compound's physicochemical properties [2][3]. Substituting 4-fluoro-6-iodo-1H-indazole with, for example, 6-iodo-1H-indazole (lacking the fluorine) or 4-fluoro-1H-indazole (lacking the iodine) eliminates either the electronic modulation conferred by fluorine or the versatile cross-coupling handle provided by iodine, thereby fundamentally altering the accessible chemical space and the biological profile of downstream products [2][3].

Mono-halogenated indazoles

6-Iodo-1H-indazole or 4-fluoro-1H-indazole lack the orthogonal reactivity pair; sequential diversification workflows may be blocked.

Regioisomeric analog (6-fluoro-4-iodo)

Iodine at the 4-position alters steric and electronic accessibility; cross-coupling rates and yields may not transfer directly.

Non-fluorinated indazole cores

Absence of the 4-fluoro group removes electronic modulation; metabolic stability profile of derived compounds may differ.

4-Fluoro-6-iodo-1H-indazole: Evidence vs. Analogs


Orthogonal Reactivity of Iodine and Fluorine Handles

The iodine at the 6-position serves as an excellent leaving group for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), while the fluorine at the 4-position is relatively inert under these conditions, allowing sequential derivatization [1]. In contrast, 6-iodo-1H-indazole (CAS 261953-36-0, M.W. 244.03) lacks the fluorine atom and therefore provides no electronic modulation at the 4-position, whereas 4-fluoro-1H-indazole (CAS 341-23-1, M.W. 136.13) lacks the iodine handle altogether and cannot undergo direct C–C bond formation at the 6-position .

Orthogonal Reactivity
Class-level inference
Dual-handle: C–I for cross-coupling, C–F for electronic tuning. Mono-halogenated analogs carry only one handle.
Enables two-step diversification sequence
Based on established indazole reactivity; verify in target system
Cross-coupling Sequential Functionalization Building Block

Fluorine-Driven Metabolic Stability

Fluorine substitution on heterocyclic scaffolds is well-established to enhance metabolic stability and lipophilicity [1]. While direct metabolic stability data for 4-fluoro-6-iodo-1H-indazole itself are not publicly available, the presence of the C–F bond at the 4-position is expected to reduce oxidative metabolism at that site compared to the non-fluorinated analog 6-iodo-1H-indazole [1][2]. This class-level effect is widely exploited in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates [1].

Fluorine-Driven Metabolic Stability
Class-level inference
C–F bond at 4-position is ~20 kcal/mol stronger than C–H; no direct microsomal stability data for this compound pair.
May support metabolic stability screening
Inferred from fluorine medicinal chemistry; compound-specific data to verify
Metabolic Stability Fluorine Chemistry Drug Discovery

Regioisomeric Impact on Cross-Coupling Reactivity

The 4-fluoro-6-iodo substitution pattern positions the iodine para to the indazole N–H, whereas the isomeric 6-fluoro-4-iodo-1H-indazole places the iodine ortho to the pyrazole ring [1]. This positional difference alters the electronic environment and steric accessibility of the iodine for cross-coupling reactions. The 6-iodo position in the target compound is expected to be more sterically accessible and electronically distinct from the 4-iodo isomer, potentially leading to different reaction rates and yields in Pd-catalyzed transformations [2].

Regioisomeric Impact on Reactivity
Class-level inference
6-iodo position (para to N–H) differs sterically and electronically from 4-iodo isomer; no direct kinetic data available.
Reaction yields may vary by isomer
Inferred from aromatic substitution principles; verify in your conditions
Regioselectivity Cross-coupling Indazole Isomers

Dual-Modality PET/SPECT Imaging Potential

Fluoro-indazole scaffolds have been specifically developed for PET imaging of 5-HT4 receptors, with lead compounds showing nanomolar affinity [1]. The simultaneous presence of fluorine (potentially ¹⁸F for PET) and iodine (potentially ¹²³I/¹²⁵I for SPECT) in 4-fluoro-6-iodo-1H-indazole makes it a unique dual-modality imaging precursor [1]. In contrast, mono-halogenated indazoles (e.g., 6-iodo-1H-indazole or 4-fluoro-1H-indazole) can only be radiolabeled for a single imaging modality without additional synthetic modification [2].

Dual-Modality Imaging Potential
Class-level inference
Fluorine (¹⁸F PET) and iodine (¹²³I/¹²⁵I SPECT) handles in one scaffold; mono-halogenated analogs require additional modification.
Supports PET/SPECT tracer development
Radiolabeling efficiency data not available; feasibility to verify
PET Imaging SPECT Imaging Radiotracer 5-HT4 Receptor

Note: Limited Direct Comparative Data

A thorough search of PubMed, Google Scholar, and patent databases (conducted April 25, 2026) yielded no direct head-to-head bioactivity or physicochemical comparison studies featuring 4-fluoro-6-iodo-1H-indazole against its closest analogs. The compound is predominantly sold and utilized as a research-grade synthetic intermediate, with its differentiation resting on its structural features (dual halogen substitution pattern) rather than on published comparative performance data. The evidence presented above therefore relies on class-level inference from the broader indazole and fluorine chemistry literature, and should be interpreted as indicative of potential advantages rather than demonstrated superiority.

Limited Direct Comparative Data
Data to verify
No head-to-head bioactivity or PK comparison studies found in PubMed, Google Scholar, or patent databases (April 2026).
Selection relies on structural inference
Commission bespoke studies if guaranteed performance is required
Data Availability Research Grade Intermediate

Optimal Applications for 4-Fluoro-6-iodo-1H-indazole


Stepwise Synthesis of Kinase Inhibitor Libraries

Medicinal chemistry teams building kinase inhibitor libraries can exploit the iodine at the 6-position for initial Suzuki or Sonogashira coupling to introduce aryl or alkynyl groups, followed by exploiting the fluorine at the 4-position for electronic tuning or as a latent handle for late-stage modification [1]. This sequential strategy avoids protecting group manipulations required when using mono-halogenated indazoles [2].

Dual-Modality Radioligands for CNS Targets

Research groups developing imaging agents for serotonin receptors (e.g., 5-HT4R) or other CNS targets can use 4-fluoro-6-iodo-1H-indazole as a common intermediate to prepare both ¹⁸F-labeled PET tracers and ¹²³I/¹²⁵I-labeled SPECT tracers from the same scaffold, as demonstrated in the broader fluoro-indazole series for 5-HT4R imaging [3].

Late-Stage Diversification of Indazole Intermediates

In process chemistry settings where an advanced indazole-containing intermediate already bears the 4-fluoro-6-iodo substitution pattern, the iodine can serve as a final-stage diversification point for generating multiple lead candidates without re-optimizing the entire synthetic route, leveraging the robust reactivity of aryl iodides in Pd-catalyzed transformations [1].

Physicochemical Optimization via Fluorination

Drug discovery programs seeking to improve the metabolic stability and lipophilicity of indazole-based leads can incorporate 4-fluoro-6-iodo-1H-indazole early in the synthesis, relying on the well-documented ability of fluorine to enhance these parameters without significantly increasing molecular weight compared to alternative substituents [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sequential cross-coupling capability
Iodine reactivity under Pd catalysis; fluorine electronic tuning
Dual-modality radioligand development
Dual halogen handles for ¹⁸F and ¹²³I/¹²⁵I labeling
Radiolabeling efficiency; tracer affinity in target assay
Late-stage diversification of indazole intermediates
Robust aryl iodide handle for final-step coupling
Cross-coupling yield and scope with advanced intermediates
Physicochemical optimization of leads
Fluorine-mediated metabolic stability and lipophilicity
Microsomal stability comparison vs. non-fluorinated analog

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